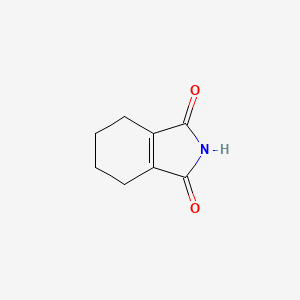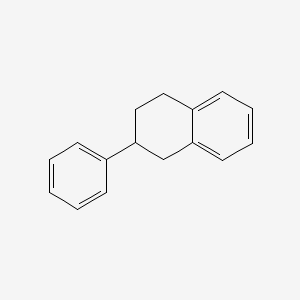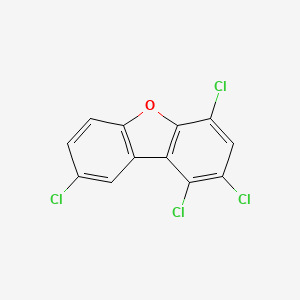
1,2,4,8-Tetrachlorodibenzofuran
Overview
Description
1,2,4,8-Tetrachlorodibenzofuran is a synthetic chemical that belongs to the group of compounds known as polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the dibenzofuran ring system. The molecular formula of this compound is C12H4Cl4O, and it has a molecular weight of 306 g/mol.
Preparation Methods
The synthesis of 1,2,4,8-Tetrachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the dibenzofuran ring. Industrial production methods often involve the use of high-temperature and high-pressure reactors to achieve efficient chlorination .
Chemical Reactions Analysis
1,2,4,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,4,8-Tetrachlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and transformation of polychlorinated dibenzofurans in various chemical processes.
Biology: Research has shown that this compound can interact with biological molecules, making it useful for studying the effects of environmental pollutants on living organisms.
Medicine: It is used in toxicological studies to understand its impact on human health and to develop strategies for mitigating its harmful effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,4,8-Tetrachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to the receptor, this compound activates the transcription of genes in the xenobiotic response element promoter region, leading to various biological effects .
Comparison with Similar Compounds
1,2,4,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofuran family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another member of the polychlorinated dibenzofuran family with different chlorine substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Contains five chlorine atoms and exhibits different chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
IUPAC Name |
1,2,4,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTASCFRRBHFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214337 | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64126-87-0 | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064126870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TDV5S94I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the formation of 1,2,4,8-Tetrachlorodibenzofuran considered detoxification in the context of 1,2,3,4,7,8-Hexachlorodibenzofuran bioremediation?
A1: The research [] highlights that toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) typically exhibit toxicity due to chlorine substitution at the lateral 2, 3, 7, and 8 positions. In the study, a mixed bacterial culture containing Dehalococcoides ethenogenes strain 195 dechlorinated 1,2,3,4,7,8-Hexachlorodibenzofuran, yielding this compound as one of the products. This dechlorination pattern indicates the removal of chlorine atoms from the toxic 2,3,7,8 positions. Although this compound remains a chlorinated dibenzofuran, the absence of chlorine substitutions at all four key lateral positions suggests a reduction in toxicity compared to the parent compound. Therefore, its formation is considered a step towards detoxification of the original pollutant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)

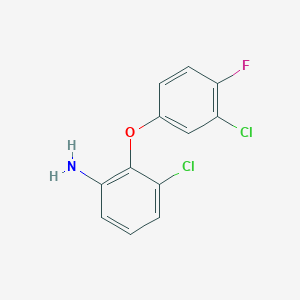

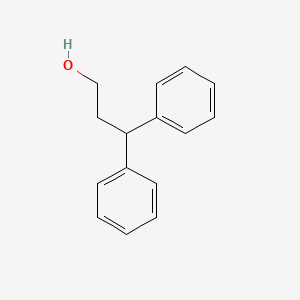
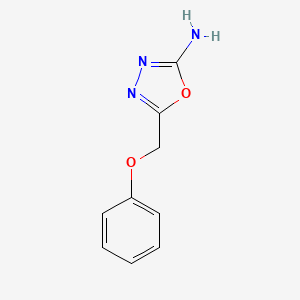
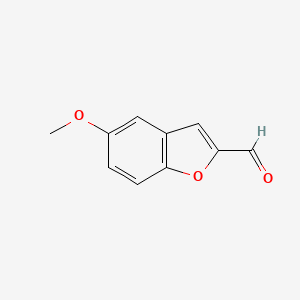
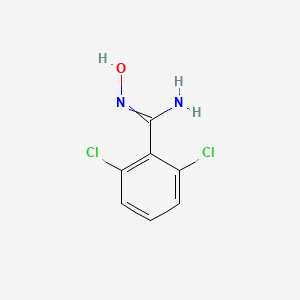
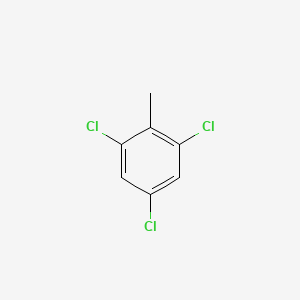
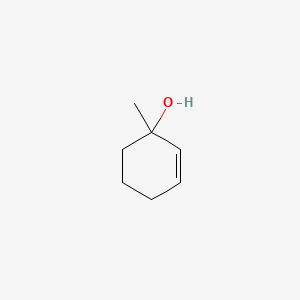
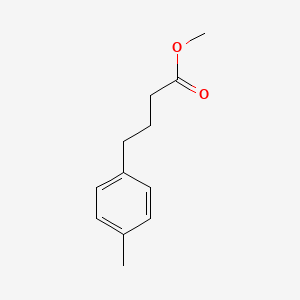
![bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B1345104.png)
